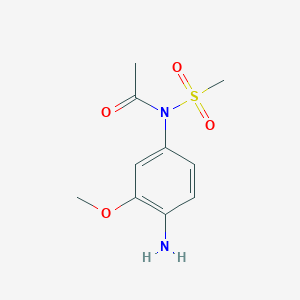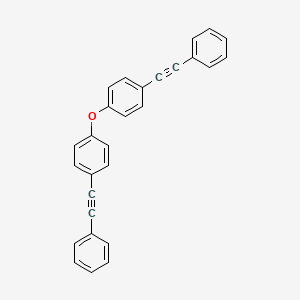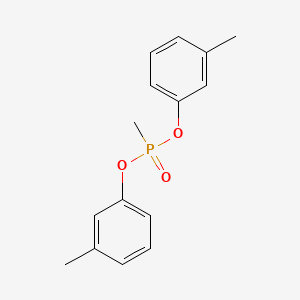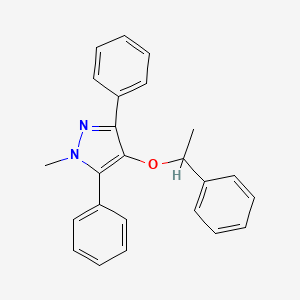
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxyethyl group, a methyl group, and a phenyl group attached to the beta-alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with appropriate reagents to introduce the ethyl, hydroxyethyl, methyl, and phenyl groups. The reaction conditions may vary depending on the specific synthetic route chosen. Common methods include:
Alkylation Reactions: Using alkyl halides to introduce the ethyl and methyl groups.
Hydroxyethylation: Introducing the hydroxyethyl group through reactions with ethylene oxide or similar reagents.
Amination: Using aniline or substituted anilines to introduce the phenyl group.
Industrial Production Methods
Industrial production of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Electrophiles such as halogens (Cl~2~, Br2) or nitro groups (NO~2~) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Uptake: Affecting cellular processes through uptake and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-N-methyl-beta-alaninamide: Lacks the hydroxyethyl and phenyl groups.
N-(2-Hydroxyethyl)-N-methyl-beta-alaninamide: Lacks the ethyl and phenyl groups.
N-Phenyl-beta-alaninamide: Lacks the ethyl, hydroxyethyl, and methyl groups.
Uniqueness
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility, while the phenyl group contributes to its aromatic character and potential interactions with biological targets.
Propiedades
Número CAS |
60810-04-0 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3-(N-ethylanilino)-N-(2-hydroxyethyl)-N-methylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(13-7-5-4-6-8-13)10-9-14(18)15(2)11-12-17/h4-8,17H,3,9-12H2,1-2H3 |
Clave InChI |
XKZSVXYXQJGMJY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)N(C)CCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)


![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)





